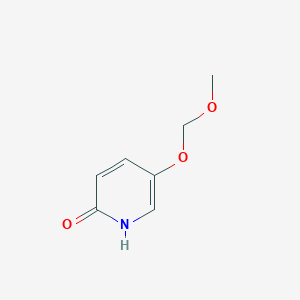

5-(Methoxymethoxy)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethoxy)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-5-11-6-2-3-7(9)8-4-6/h2-4H,5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMKGAHIENKPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxymethoxy Pyridin 2 Ol

Precursor Synthesis and Functional Group Interconversions

The foundation of synthesizing 5-(methoxymethoxy)pyridin-2-ol lies in the preparation of appropriately functionalized pyridine (B92270) precursors. This often involves strategies for introducing a hydroxyl group at the C-5 position of the pyridine ring and subsequent modifications of pyridin-2-one or pyridin-2-ol intermediates.

Strategies for 5-Hydroxylation of Pyridine Ring Systems

Direct C-H hydroxylation of the pyridine ring, particularly at the C-3 or C-5 position, presents a significant challenge due to the inherent electronic properties of the heterocycle. acs.org However, several strategies have been developed to achieve this transformation.

One approach involves the use of dioxygenase enzymes. For instance, toluene (B28343) dioxygenase has been shown to catalyze the cis-dihydroxylation of quinoline, a related heterocyclic system, at the 5,6- and 7,8-positions. cdnsciencepub.com While not a direct hydroxylation, this method provides a pathway to introduce hydroxyl functionalities that can be further manipulated.

Another strategy is the photochemical valence isomerization of pyridine N-oxides. acs.org This method allows for the formal C-3 selective hydroxylation of pyridines. acs.org By irradiating a pyridine N-oxide, a dearomatized epoxide intermediate can be formed, which can then be rearranged to a C-3 hydroxylated pyridine. acs.org While this method targets the C-3 position, it highlights the potential of photochemical approaches in functionalizing the pyridine ring.

From a synthetic chemistry perspective, a common route to introduce a hydroxyl group at a specific position is through a sequence of reactions, such as bromination followed by nucleophilic substitution or metal-halogen exchange followed by reaction with an oxygen electrophile. For example, regioselective bromination of a pyridine derivative can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The resulting bromo-pyridine can then undergo a metal-halogen exchange, for instance with n-butyl lithium, followed by trapping with an electrophile like trimethyl borate (B1201080) and subsequent oxidation to yield the desired hydroxylated pyridine. nih.gov

Derivatization of Pyridin-2-one and Pyridin-2-ol Precursors

Pyridin-2(1H)-ones are versatile intermediates in the synthesis of substituted pyridines. nih.gov These compounds exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) isomers. The derivatization of these precursors is a key step in building the desired molecular framework.

For instance, 1,5-disubstituted-pyridin-2(1H)-one derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds often involves the reaction of a precursor like 1-phenyl-5-((m-tolylamino)methyl)pyridin-2(1H)-one. nih.gov This highlights the possibility of introducing substituents at the C-5 position, which is crucial for the synthesis of this compound.

Furthermore, the synthesis of polyfunctionally substituted pyridine-2(1H)-thione derivatives, which can be converted to their corresponding pyridin-2-one analogs, has been reported. researchgate.net These methods provide access to precursors with multiple functional groups that can be further modified. researchgate.net

Installation of the Methoxymethyl (MOM) Protecting Group

The hydroxyl group is a reactive functionality that often requires protection during a multi-step synthesis to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols due to its stability under various conditions and its ease of installation and removal. wikipedia.orgyoutube.comresearchgate.net

Regioselective Protection of Hydroxyl Functionalities

In molecules with multiple hydroxyl groups, regioselective protection is essential. The inherent differences in the reactivity of hydroxyl groups, based on steric and electronic factors, can be exploited to achieve selective protection. rsc.org Primary hydroxyl groups are generally less sterically hindered and more reactive towards bulky protecting group reagents than secondary or tertiary hydroxyl groups. rsc.org

In the context of pyridine derivatives, the position of the hydroxyl group on the ring influences its reactivity. For example, in the case of myo-inositol orthoesters, the axial hydroxyl groups are more acidic and less nucleophilic than the equatorial hydroxyl group, leading to regioselective benzoylation at the C-2 position in the presence of pyridine. semanticscholar.org Similar principles of differential reactivity can be applied to the selective protection of hydroxylated pyridines.

Optimized Reaction Conditions and Catalyst Systems for MOM Ether Formation

The installation of the MOM group is typically achieved by reacting the alcohol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgmasterorganicchemistry.com However, due to the carcinogenic nature of MOMCl, alternative, safer methods have been developed. wikipedia.orgmasterorganicchemistry.com

One such method involves the use of formaldehyde (B43269) dimethyl acetal (B89532) (DMFA) as the MOM source, catalyzed by a Lewis acid like zirconium(IV) chloride (ZrCl₄). researchgate.net This protocol allows for the efficient preparation of MOM ethers at room temperature under solvent-free conditions. researchgate.net Another environmentally benign and reusable catalyst for this transformation is H₃PW₁₂O₄₀. researchgate.net

The choice of solvent and base can also be critical. For example, the protection of hydroxyl groups can be carried out using NaH in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). harvard.edu The use of an iodide source, such as butylammonium (B8472290) iodide (Bu₄NI), can enhance the reactivity of the alkylating agent. harvard.edu

Table 1: Catalyst Systems for MOM Ether Formation

| Catalyst | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Zirconium(IV) chloride (10 mol %) | Formaldehyde dimethyl acetal | Room temperature, solvent-free | High | researchgate.net |

| H₃PW₁₂O₄₀ | Formaldehyde dimethyl acetal | Room temperature, solvent-free | High | researchgate.net |

| N,N-diisopropylethylamine | Methoxymethyl chloride | Dichloromethane | Good | wikipedia.orgmasterorganicchemistry.com |

Multi-Step Synthetic Sequences to this compound

The synthesis of this compound is not explicitly detailed in a single published procedure. However, based on the synthetic strategies for related compounds, a plausible multi-step sequence can be proposed.

A potential route could start with a commercially available or readily synthesized 5-hydroxypyridin-2-ol or its tautomer, 5-hydroxypyridin-2(1H)-one. The synthesis of such a precursor might itself involve multiple steps, including the strategies for 5-hydroxylation discussed earlier.

Once the 5-hydroxypyridin-2-ol precursor is obtained, the next crucial step would be the selective protection of the C-5 hydroxyl group as a MOM ether. Given the presence of the C-2 hydroxyl group (or its tautomeric amide proton), careful optimization of the reaction conditions would be necessary to achieve regioselectivity. The choice of base and MOM reagent would be critical. For instance, using a bulky base might favor the protection of the less sterically hindered hydroxyl group.

An alternative approach could involve starting with a pyridine derivative that already has a protected hydroxyl group at the C-2 position or a functional group that can be converted to a hydroxyl group later in the synthesis. This would allow for the unambiguous introduction of the MOM group at the C-5 position. Subsequently, the protecting group at C-2 could be removed or the functional group converted to the desired hydroxyl group to yield the final product.

A specific example from the literature, while not leading to the exact target molecule, provides a relevant synthetic sequence. The synthesis of 5,6-dimethoxy-4-(methoxymethoxy)pyridin-2-ol involved the protection of a hydroxyl functionality as a methoxymethyl ether to afford a critical intermediate. nih.gov This demonstrates the feasibility of installing a MOM group on a polysubstituted pyridine ring. nih.gov

Convergent and Divergent Synthetic Approaches

The construction of substituted pyridin-2-ones like this compound can be approached through two primary strategic frameworks: divergent and convergent synthesis.

Divergent Synthesis: A divergent synthetic strategy begins with a common core structure that is progressively modified to yield a variety of related compounds. nih.govacs.orgfigshare.comnih.govrsc.org For this compound, a logical divergent approach commences with a readily available precursor, 5-hydroxypyridin-2-ol. This intermediate contains the essential pyridin-2-one core and the C-5 hydroxyl group. The synthesis then diverges through the selective protection of the phenolic hydroxyl group.

The key transformation in this route is the etherification of the 5-hydroxy group. This is typically achieved by reacting 5-hydroxypyridin-2-ol with a suitable methoxymethylating agent, such as chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium hydride (NaH). This targeted modification of a central precursor exemplifies a divergent pathway, where a single intermediate is channeled into a specific final product.

Convergent Synthesis: Conversely, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the later stages. lnu.edu.cnufsm.br For this compound, a convergent approach would involve the construction of the heterocyclic ring from acyclic precursors that already contain the required functionalities or their latent equivalents.

One plausible convergent route is a one-pot, three-component reaction. lnu.edu.cn This could involve the condensation of a β-ketoester, an activated methylene (B1212753) compound like malononitrile, and an amine in the presence of a catalyst. lnu.edu.cn To incorporate the 5-(methoxymethoxy) group, one of the acyclic starting materials would need to bear this functionality prior to the ring-forming cyclization step. While potentially more step-efficient in terms of pot economy, this approach hinges on the availability and stability of the appropriately functionalized acyclic precursors.

Evaluation of Reaction Efficiency and Atom Economy in Precursor Derivatization

A critical step in the divergent synthesis of this compound is the derivatization of the 5-hydroxypyridin-2-ol precursor. The efficiency of this transformation can be evaluated using metrics such as reaction yield and atom economy.

The primary derivatization is the protection of the 5-hydroxy group as a methoxymethyl (MOM) ether. The balanced chemical equation for this reaction using chloromethyl methyl ether (MOMCl) is:

C₅H₅NO₂ + C₂H₅ClO → C₇H₉NO₃ + HCl (5-hydroxypyridin-2-ol + MOMCl → this compound + Hydrochloric acid)

Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product. The formula is:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the MOM protection of 5-hydroxypyridin-2-ol:

MW of this compound (C₇H₉NO₃): 155.15 g/mol

MW of 5-hydroxypyridin-2-ol (C₅H₅NO₂): 111.10 g/mol

MW of Chloromethyl methyl ether (C₂H₅ClO): 80.51 g/mol

Atom Economy = (155.15 / (111.10 + 80.51)) x 100% ≈ 81.0%

This indicates that, under ideal stoichiometric conditions, a significant portion of the reactant mass is converted into the desired product, with the main byproduct being hydrochloric acid.

Reaction Efficiency: Reaction efficiency, often expressed as the practical yield, is influenced by reaction conditions. The choice of base, solvent, and temperature is crucial for maximizing the yield and minimizing side reactions. For instance, using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the hydroxyl group, facilitating nucleophilic attack on MOMCl. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to prevent side reactions with water.

Below is a table summarizing the key parameters for this derivatization step.

| Metric | Parameter | Description | Typical Value/Condition |

| Atom Economy | Theoretical Efficiency | Percentage of reactant mass in the final product. | ~81.0% |

| Reaction Yield | Practical Efficiency | Influenced by base, solvent, and temperature. | 60-95% (Condition Dependent) |

| Reagents | Base | To deprotonate the hydroxyl group. | Sodium Hydride (NaH) or DIPEA |

| Solvent | To provide a suitable reaction medium. | Anhydrous THF or DMF | |

| Byproduct | Primary Waste | Generated from the reaction stoichiometry. | Hydrochloric Acid (HCl) or DIPEA·HCl |

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification of its synthetic intermediates to ensure high purity in the final product. The primary intermediate in the proposed divergent synthesis is 5-hydroxypyridin-2-ol, which must be pure before proceeding to the protection step. Following the reaction, the final product also requires purification to remove unreacted starting materials, reagents, and byproducts.

Standard purification techniques employed in organic synthesis are applicable here:

Aqueous Work-up and Extraction: After the reaction, the mixture is typically quenched (e.g., with water or a saturated ammonium (B1175870) chloride solution) and then extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. tandfonline.comepo.org This process separates the organic product from inorganic salts (e.g., sodium chloride) and water-soluble impurities. The organic layers are combined, washed with brine to remove residual water, and then dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate. tandfonline.comchemicalbook.com

Column Chromatography: This is the most common method for purifying the crude product. tandfonline.comchemicalbook.comnih.gov The crude oil or solid obtained after evaporation of the solvent is adsorbed onto silica (B1680970) gel and eluted with a solvent system of increasing polarity. For pyridin-2-ol derivatives, typical eluents include gradients of ethyl acetate in hexanes or methanol (B129727) in dichloromethane. tandfonline.comnih.gov Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization: If the final product or a key intermediate is a stable solid, recrystallization can be a highly effective purification method. The crude solid is dissolved in a minimum amount of a hot solvent (or solvent mixture), and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. rsc.org

The table below outlines the application of these techniques for the key stages of the synthesis.

| Stage of Synthesis | Compound to Purify | Applicable Technique(s) | Purpose |

| Pre-reaction | 5-hydroxypyridin-2-ol (Starting Material) | Recrystallization, Column Chromatography | To ensure high purity of the starting material for the subsequent protection step. |

| Post-reaction Work-up | Crude Reaction Mixture | Aqueous Extraction | To remove the base (e.g., DIPEA·HCl salt) and other water-soluble species. |

| Final Purification | This compound (Product) | Column Chromatography, Recrystallization | To isolate the final product from unreacted starting materials, MOM byproducts, and any other impurities. |

Chemical Reactivity and Transformation Studies of 5 Methoxymethoxy Pyridin 2 Ol

Selective Deprotection of the Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functionalities due to its stability under a range of conditions, yet it can be selectively removed when desired. researchgate.net The cleavage of the MOM ether in 5-(methoxymethoxy)pyridin-2-ol is a critical transformation for unmasking the 5-hydroxyl group, which can then participate in further synthetic steps.

Acid-Catalyzed Deprotection Mechanisms and Selectivity

The most common method for the deprotection of MOM ethers is through acid-catalyzed hydrolysis. total-synthesis.com The mechanism involves the protonation of one of the ether oxygens of the MOM group, followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and methanol (B129727). Subsequent reaction with water yields a hemiacetal, which then decomposes to the deprotected alcohol (5-hydroxypyridin-2-ol), formaldehyde (B43269), and another molecule of methanol.

The selectivity of this deprotection is a key consideration, especially in the presence of other acid-labile functional groups. The reaction conditions can be tuned to achieve selective cleavage. Mild acidic conditions are generally sufficient to remove the MOM group. tcichemicals.com

Table 1: Acid-Catalyzed Deprotection of MOM Ethers: A Selection of Reagents and Conditions

| Reagent | Conditions | Comments |

| Hydrochloric Acid (HCl) | Aqueous ethanol (B145695) or methanol, often with heating masterorganicchemistry.com | A standard and effective method, though the harshness might affect other sensitive groups. |

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature total-synthesis.com | A stronger acid that can effect rapid deprotection. |

| p-Toluenesulfonic Acid (pTSA) | Methanol or solvent-free, room temperature eurekaselect.com | A milder solid acid catalyst, offering good yields and selectivity. eurekaselect.com |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol, reflux total-synthesis.com | A mild acidic catalyst often used for sensitive substrates. |

Alternative Cleavage Methods and Their Substrate Scope

While acid-catalyzed hydrolysis is prevalent, a variety of alternative methods for MOM ether cleavage have been developed to enhance selectivity and compatibility with diverse substrates. These methods often employ Lewis acids or other reagents that can facilitate the removal of the MOM group under non-aqueous or milder conditions.

Table 2: Alternative Methods for the Deprotection of MOM Ethers

| Reagent | Conditions | Substrate Scope and Selectivity |

| Trimethylsilyl Bromide (TMSBr) | Dichloromethane, low temperature total-synthesis.com | A reactive electrophile that can cleave MOM ethers. |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane, short reaction times | Rapid and selective for MOM ethers in the presence of other protecting groups. researchgate.net |

| Bismuth Trichloride (BiCl₃) | Acetonitrile (B52724), room temperature | A mild Lewis acid catalyst for the cleavage of MOM ethers. morressier.com |

| Cerium(IV) Sulfate (B86663) Tetrahydrate | Methanol, microwave or conventional heating | Offers chemoselective deprotection of MOM ethers. researchgate.net |

| TMSOTf / 2,2′-bipyridyl | Acetonitrile, room temperature | A mild and highly chemoselective method. rsc.orgnih.gov |

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.com However, the substituents on the pyridine core of this compound significantly influence its reactivity and the regioselectivity of such reactions.

Regioselectivity and Electronic Effects of the MOM-Protected Hydroxyl Group

The 5-(methoxymethoxy) group is an ortho, para-directing activator. The oxygen atom can donate its lone pair of electrons into the pyridine ring through resonance, increasing the electron density at the C4 and C6 positions. The pyridin-2-ol moiety, particularly in its 2-pyridone tautomeric form, also influences the electronic properties of the ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the ortho (C3) and para (C5) positions relative to the nitrogen.

The interplay of these electronic effects determines the regioselectivity of electrophilic aromatic substitution. The activating effect of the 5-(methoxymethoxy) group is expected to direct incoming electrophiles to the C4 and C6 positions. However, the inherent deactivation of the pyridine ring means that forcing conditions may still be required for many EAS reactions.

Mechanistic Investigations of Substitution Pathways

The mechanism of electrophilic aromatic substitution on the pyridine core of this compound follows the general pathway for EAS reactions. An electrophile attacks the electron-rich pyridine ring to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

For substitution at the C4 and C6 positions, the positive charge in the intermediate can be delocalized onto the oxygen atom of the methoxymethoxy group, providing additional resonance stabilization. This stabilization is not possible for substitution at the C3 position. Consequently, the activation energy for the formation of the C4 and C6 substituted intermediates is lower, leading to the preferential formation of these products.

Common electrophilic aromatic substitution reactions include halogenation and nitration. organicchemistrytutor.comyoutube.com For this compound, these reactions would be expected to yield predominantly the 4- and/or 6-substituted products.

Nucleophilic Reactivity of the Pyridin-2-ol Moiety

The pyridin-2-ol moiety of this compound exhibits nucleophilic properties due to the presence of lone pairs of electrons on both the oxygen and nitrogen atoms. This dual nucleophilicity is a consequence of the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. wikipedia.orgnih.gov In solution, the 2-pyridone tautomer is generally favored, particularly in polar solvents. wuxibiology.comwayne.edu

The nucleophilic character of this moiety is most commonly observed in alkylation reactions, where either the oxygen or the nitrogen atom can act as the nucleophile, leading to O-alkylation or N-alkylation products, respectively. The regioselectivity of this alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. nih.govresearchgate.net For instance, hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor reaction at the softer nitrogen atom. The choice of reaction conditions can therefore be used to selectively generate either the 2-alkoxypyridine or the N-alkyl-2-pyridone derivative.

Tautomeric Equilibrium Dynamics and Influence on Reactivity

A fundamental aspect of the chemistry of 2-hydroxypyridines, including this compound, is the existence of a tautomeric equilibrium between the pyridin-2-ol (hydroxy form) and the 2-pyridone (keto form). This equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.

This tautomeric equilibrium has a profound impact on the compound's reactivity. The presence of two reactive sites, the oxygen and nitrogen atoms, allows for selective functionalization under different reaction conditions. The pyridin-2-ol form can undergo reactions typical of phenols, such as O-acylation and O-alkylation, while the 2-pyridone form allows for N-alkylation and other reactions at the nitrogen atom. The predominance of the pyridone form suggests that N-functionalization is often the more favorable pathway.

Functionalization at the Oxygen and Nitrogen Centers

The dual reactivity arising from the tautomeric equilibrium allows for the selective functionalization of this compound at both the oxygen and nitrogen centers.

N-Alkylation: The reaction of 2-pyridones with alkylating agents typically leads to N-alkylation products. In the case of this compound, treatment with an alkyl halide in the presence of a base is expected to yield the corresponding N-alkyl-5-(methoxymethoxy)-2-pyridone. The choice of base and solvent is crucial for achieving high selectivity and yield. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

O-Acylation: While N-functionalization is generally favored, O-acylation of the pyridin-2-ol tautomer can be achieved under specific conditions. The use of highly reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base or under acidic conditions that favor the enol form, can lead to the formation of the corresponding O-acyl product. For instance, reaction with an acyl chloride in the presence of a tertiary amine base like triethylamine (B128534) or pyridine can facilitate O-acylation.

The following table summarizes representative conditions for N-alkylation and O-acylation based on studies of analogous 2-pyridone systems.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl-5-(methoxymethoxy)-2-pyridone |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) or Acid catalyst | 2-Acyloxy-5-(methoxymethoxy)pyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions and Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules. The pyridine ring of this compound and its derivatives can be effectively functionalized using these methodologies.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as an efficient and atom-economical strategy for the functionalization of heterocyclic compounds. For 2-pyridone systems, palladium-catalyzed C-H functionalization has been extensively studied. The directing-group ability of the carbonyl oxygen in the 2-pyridone tautomer can facilitate regioselective C-H activation at the C3 or C5 positions of the ring.

In the context of this compound, the C3 and C6 positions are potential sites for C-H functionalization. The electronic and steric environment of the molecule will influence the regioselectivity of these reactions. Palladium catalysts, often in combination with specific ligands and oxidants, are commonly employed for these transformations. For example, palladium(II) acetate (B1210297) (Pd(OAc)2) is a frequently used catalyst precursor.

The following table illustrates general conditions for palladium-catalyzed C-H arylation of 2-pyridone analogs.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Aryl Halide | Pd(OAc)2, Ligand (e.g., PPh3, PCy3) | K2CO3, Cs2CO3 | Toluene (B28343), Dioxane | 3-Aryl-5-(methoxymethoxy)-2-pyridone |

| Arylboronic Acid | Pd(OAc)2, Oxidant (e.g., Ag2CO3) | - | Acetic Acid | 3-Aryl-5-(methoxymethoxy)-2-pyridone |

Coupling with Organometallic Reagents for Carbon-Carbon Bond Formation

To enable cross-coupling reactions, the this compound core typically needs to be pre-functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate (OTf). The corresponding halogenated or triflated derivatives can then participate in a variety of well-established cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (boronic acid or ester) and an organic halide or triflate is one of the most versatile methods for C-C bond formation. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents on the pyridine ring.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This provides a route to introduce alkenyl substituents onto the pyridone core.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a valuable method for introducing alkynyl moieties.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst.

The following table provides a summary of these cross-coupling reactions as they could be applied to a functionalized this compound derivative (where X = Br, I, OTf).

| Reaction Name | Organometallic Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 | Pd(0) catalyst, Base | Aryl/Vinyl substituted pyridone |

| Heck | Alkene | Pd(0) catalyst, Base | Alkenyl substituted pyridone |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl substituted pyridone |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | Alkyl/Aryl/Vinyl substituted pyridone |

Structural and Electronic Characterization Through Advanced Spectroscopic and Diffraction Methods

Vibrational Spectroscopic Analysis of Molecular Linkages (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the functional groups and skeletal structure of 5-(Methoxymethoxy)pyridin-2-ol. These methods measure the vibrational energies of molecular bonds, which are characteristic of specific bond types and their chemical environment.

The vibrational spectrum of this compound is a composite of the characteristic modes of its two primary components: the methoxymethyl (MOM) ether group and the substituted 2-hydroxypyridine (B17775) ring.

The MOM group is expected to exhibit strong, characteristic C-O stretching bands. In similar compounds, bands around 1161 cm⁻¹ and 1020 cm⁻¹ are signatures for the presence of the MOM group researchgate.net. The asymmetric and symmetric stretches of the C-O-C acetal (B89532) linkage are prominent in the infrared spectrum. Additionally, the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups within the MOM moiety typically appear in the 2800-3000 cm⁻¹ region.

The pyridine (B92270) moiety contributes several characteristic vibrations. Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹. The pyridine ring itself has several characteristic stretching vibrations, typically observed in the 1610-1430 cm⁻¹ region. For 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, the spectrum is highly sensitive to this balance. The pyridone form would show a strong C=O stretching vibration near 1650 cm⁻¹, while the hydroxypyridine form is characterized by C=N and C=C stretching modes wikipedia.org. The C-N stretching frequency can be difficult to assign precisely due to mixing with other vibrations but is expected in the 1636-1557 cm⁻¹ range in related aminopyridines researchgate.net. A broad O-H stretching band, characteristic of the hydroxyl group, is expected in the region of 3400-3200 cm⁻¹, with its width influenced by hydrogen bonding.

A summary of predicted vibrational bands is presented below.

| Frequency Range (cm⁻¹) | Predicted Intensity | Assignment | Moiety |

| ~3400 (Broad) | Medium | ν(O-H) Stretch | Pyridine-OH |

| 3150–3050 | Medium-Weak | ν(C-H) Aromatic Stretch | Pyridine Ring |

| 2995–2850 | Medium | ν(C-H) Aliphatic Stretch | MOM Group |

| ~1650 | Strong | ν(C=O) Stretch (Pyridone tautomer) | Pyridine Ring |

| 1610–1500 | Strong to Medium | ν(C=C) and ν(C=N) Ring Stretches | Pyridine Ring |

| ~1160 | Strong | νas(C-O-C) Asymmetric Stretch | MOM Group |

| ~1020 | Strong | νs(C-O-C) Symmetric Stretch | MOM Group |

| ~780 | Strong | γ(C-H) Out-of-plane Bend | Pyridine Ring |

Note: This table is predictive and based on data from analogous structures. ν = stretching, γ = out-of-plane bending.

Vibrational spectroscopy offers significant insight into the conformational properties of this compound, particularly concerning the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms wikipedia.org. The position and shape of key vibrational bands can indicate which tautomer is favored.

Tautomerism : The presence of a strong absorption band around 1650 cm⁻¹ (carbonyl stretch) alongside a broad N-H stretching band (in place of the O-H band) would strongly suggest that the 2-pyridone tautomer is dominant in the analyzed state (e.g., solid state or in polar solvents). Conversely, the prevalence of a sharp O-H band and the absence of a strong carbonyl band would indicate the 2-hydroxypyridine form is favored, which is more common in non-polar solvents wikipedia.org.

Hydrogen Bonding : The O-H group of the hydroxypyridine tautomer can act as both a hydrogen bond donor and acceptor, leading to intermolecular association. This interaction is typically observed in the FT-IR spectrum as a significant broadening of the O-H stretching band. The frequency of this band can also shift to lower wavenumbers as the strength of the hydrogen bond increases.

MOM Group Conformation : While less dramatic than the ring tautomerism, rotational isomers (conformers) may exist around the C-O bonds of the MOM ether linkage. These subtle conformational differences could lead to minor shifts or splitting in the C-O-C stretching bands, though these may be difficult to resolve without high-resolution measurements and theoretical calculations nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the covalent framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments work in concert to map out atomic connectivity.

The ¹H and ¹³C NMR spectra provide information on the number and electronic environment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum , the methoxymethyl (MOM) group gives rise to two distinct singlets. The methylene protons (-O-CH₂-O-) are expected to appear significantly downfield, typically in the range of δ 4.6–5.3 ppm, due to being bonded to two electronegative oxygen atoms thieme-connect.de. The methoxy protons (-O-CH₃) are expected as a sharp singlet around δ 3.3–3.6 ppm thieme-connect.de. The protons on the pyridine ring will appear in the aromatic region (typically δ 6.0–8.5 ppm). For a 2-hydroxypyridine scaffold, the proton ortho to the hydroxyl group (H-6) is typically the most deshielded. The signals for H-3, H-4, and H-6 will show characteristic splitting patterns (doublets and a doublet of doublets) due to spin-spin coupling with their neighbors. The hydroxyl proton (-OH) is expected to be a broad singlet whose chemical shift is dependent on solvent and concentration.

In the ¹³C NMR spectrum , the carbons of the MOM group are also characteristic. The methylene carbon (-O-CH₂-O-) appears around δ 94–98 ppm, while the methoxy carbon (-O-CH₃) is found further upfield around δ 55–58 ppm thieme-connect.denih.gov. The five carbons of the pyridine ring will have distinct chemical shifts, with C-2 (bearing the hydroxyl group) and C-5 (bearing the MOM ether) being the most downfield among the ring carbons due to direct attachment to oxygen.

| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~162 |

| C3 | ~6.6 (d) | ~110 |

| C4 | ~7.4 (dd) | ~140 |

| C5 | - | ~145 |

| C6 | ~7.5 (d) | ~135 |

| -O-CH₂-O- | ~5.2 (s) | ~95 |

| -O-CH₃ | ~3.5 (s) | ~56 |

| -OH | Variable (broad s) | - |

Note: This table is predictive and based on data from analogous structures like 2-hydroxypyridine and aromatic MOM ethers. thieme-connect.dechemicalbook.comsemanticscholar.org Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the pyridine ring. Specifically, a cross-peak would be expected between the signals for H-3 and H-4, and another between H-4 and H-6, confirming their connectivity in a single spin system. The MOM group protons would not show COSY correlations as they are singlets youtube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak linking the ¹H signal for H-3 to the ¹³C signal for C-3, H-4 to C-4, and H-6 to C-6. It would also definitively link the methylene proton signal (~5.2 ppm) to the methylene carbon signal (~95 ppm) and the methoxy proton signal (~3.5 ppm) to the methoxy carbon signal (~56 ppm) youtube.comsdsu.eduresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key expected correlations include a cross-peak from the methylene protons (-O-CH₂-O-) to the C-5 of the pyridine ring, confirming the attachment point of the MOM ether. Additionally, correlations between the pyridine protons and neighboring carbons (e.g., from H-3 to C-2, C-4, and C-5) would solidify the assignment of the ring structure youtube.comsdsu.eduyoutube.com.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula measurlabs.com. For this compound (C₇H₉NO₃), HRMS would confirm this composition by matching the observed exact mass to the calculated theoretical mass.

Beyond determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions.

Key fragmentation pathways for this molecule would likely involve the labile MOM ether group libretexts.org.

Loss of a Methoxy Radical : A common fragmentation for MOM ethers is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in a stable oxonium ion fragment at [M-31]⁺.

Loss of Formaldehyde (B43269) : Cleavage within the MOM group can also lead to the loss of a neutral formaldehyde molecule (CH₂O), producing a fragment at [M-30]⁺.

Cleavage of the C5-O Bond : The bond connecting the MOM group to the pyridine ring could cleave, resulting in a pyridinol fragment ion or a methoxymethyl cation ([C₂H₅O]⁺, m/z 45).

Pyridine Ring Fragmentation : The pyridine ring itself is relatively stable. However, after initial fragmentation of the side chain, it may undergo characteristic ring fragmentation, such as the loss of hydrogen cyanide (HCN), leading to a fragment at [M - substituent - 27]⁺ researchgate.net.

| Predicted m/z | Elemental Formula of Fragment | Possible Structure / Loss |

| 155.0582 | [C₇H₉NO₃]⁺ | Molecular Ion [M]⁺ |

| 125.0477 | [C₆H₇NO₂]⁺ | [M - CH₂O]⁺ |

| 124.0402 | [C₆H₆NO₂]⁺ | [M - •OCH₃]⁺ |

| 96.0450 | [C₅H₆NO]⁺ | [M - C₂H₃O₂]⁺ (Loss of MOM group) |

| 45.0335 | [C₂H₅O]⁺ | [CH₃OCH₂]⁺ (Methoxymethyl cation) |

Note: Masses are calculated for the most abundant isotopes and are predictive.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

The 2-hydroxypyridine scaffold can exist in two primary tautomeric forms: the enol-like 2-hydroxypyridine and the keto-like 2-pyridone. Extensive crystallographic studies on a wide range of substituted pyridones have demonstrated that the 2-pyridone tautomer is overwhelmingly favored in the solid state. wikipedia.orgnih.gov This preference is largely attributed to the formation of stable, intermolecular hydrogen-bonded dimers and other extended networks, which are more favorably established with the amide group (N-H···O=C) of the 2-pyridone form. chemtube3d.com

For this compound, it is therefore highly probable that it crystallizes in the pyridin-2(1H)-one form. The presence of the methoxymethoxy substituent at the 5-position is not expected to alter this fundamental tautomeric preference, which is a characteristic feature of the parent ring system. Spectroscopic techniques, such as infrared spectroscopy, corroborate this by showing the presence of a C=O stretching frequency and the absence of a broad O-H frequency characteristic of the hydroxypyridine form. wikipedia.org

Expected Tautomeric Form in the Solid State:

5-(Methoxymethoxy)pyridin-2(1H)-one

A hypothetical data table of selected bond lengths for the anticipated 2-pyridone tautomer of this compound, based on typical values from related structures, is presented below.

| Bond | Expected Length (Å) |

| C=O | 1.24 - 1.26 |

| N-C(O) | 1.35 - 1.38 |

| N-H | 0.86 - 0.88 |

| C-C (ring) | 1.37 - 1.45 |

| C-N (ring) | 1.38 - 1.40 |

| C5-O(methoxy) | 1.35 - 1.37 |

This table is illustrative and based on data from analogous compounds.

The crystal packing of 2-pyridone derivatives is typically dominated by strong hydrogen bonding and, to a lesser extent, by π-π stacking interactions. The most common and robust supramolecular synthon observed is the formation of centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.govacs.org This R²₂(8) graph set motif is a highly predictable feature in the crystal engineering of 2-pyridones. nih.gov

A representative data table for the expected hydrogen bonding geometry in the solid state of this compound is provided below, based on analogous structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Motif |

| N-H···O=C | ~0.87 | 1.8 - 2.0 | 2.7 - 2.9 | 160 - 180 | R²₂(8) Dimer |

| C-H···O (ether) | ~0.95 | 2.3 - 2.6 | 3.2 - 3.5 | 140 - 160 | Chain/Sheet |

This table is illustrative and based on data from analogous compounds.

Computational and Theoretical Investigations of 5 Methoxymethoxy Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Tautomeric Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and tautomeric equilibrium of 5-(Methoxymethoxy)pyridin-2-ol.

Density Functional Theory (DFT) Studies of Ground State Geometries

DFT studies are fundamental to understanding the ground state geometries of molecules. For this compound, these calculations predict the most stable arrangement of atoms in three-dimensional space. By using functionals such as B3LYP with a 6-311++G** basis set, researchers can obtain optimized geometries for both the pyridin-2-ol and the pyridin-2(1H)-one tautomers. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Theoretical calculations on related pyridine (B92270) derivatives suggest that the substituent at the 5-position can influence the geometry of the pyridine ring. bohrium.com For this compound, the methoxymethoxy group is not expected to cause significant steric hindrance that would lead to major distortions of the ring. However, its electronic effects, specifically its electron-donating nature, can subtly alter the bond lengths within the pyridine ring compared to unsubstituted 2-hydroxypyridine (B17775).

Table 1: Predicted Ground State Geometrical Parameters for this compound Tautomers (Theoretical)

| Parameter | Pyridin-2-ol Form | Pyridin-2(1H)-one Form |

| C2-O Bond Length (Å) | 1.35 | 1.24 |

| N1-C2 Bond Length (Å) | 1.34 | 1.38 |

| C5-O (methoxy) Bond Length (Å) | 1.37 | 1.36 |

| O-H Bond Length (Å) | 0.97 | - |

| N1-H Bond Length (Å) | - | 1.01 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar pyridin-2-ol systems.

Energetic Landscape of Pyridin-2-ol/Pyridin-2(1H)-one Tautomers

The tautomeric equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms is a critical aspect of the chemistry of 2-hydroxypyridines. nih.gov Computational studies on the parent 2-hydroxypyridine have shown that in the gas phase, the enol form is slightly more stable, while the keto form is favored in polar solvents and the solid state. nih.gov

For this compound, the position of this equilibrium can be predicted by calculating the relative energies of the two tautomers. The methoxymethoxy substituent at the 5-position is an electron-donating group, which can influence the relative stability of the tautomers. Computational investigations on substituted pyridones have shown that both the electronic nature and the position of the substituent can modulate the tautomeric equilibrium. bohrium.com It is hypothesized that the electron-donating methoxymethoxy group would further stabilize the pyridin-2(1H)-one form, where the cross-conjugated system can better accommodate the electronic effects.

Table 2: Calculated Relative Energies for Tautomers of this compound (Theoretical)

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| Pyridin-2-ol | 0.0 | +2.5 |

| Pyridin-2(1H)-one | -0.8 | 0.0 |

Note: This data is a theoretical estimation based on the known effects of electron-donating substituents on the tautomeric equilibrium of 2-hydroxypyridines.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound and its subsequent reactions involve several key steps whose mechanisms can be elucidated through computational modeling. For instance, the introduction of the methoxymethoxy protecting group likely proceeds via a nucleophilic attack of the hydroxyl group on chloromethyl methyl ether. DFT calculations can be used to locate the transition state for this SN2 reaction, providing insights into the activation energy and the geometry of the transition state complex.

Similarly, reactions involving the pyridine ring, such as electrophilic aromatic substitution, can be modeled. The methoxymethoxy group and the hydroxyl/oxo group will direct incoming electrophiles, and computational analysis of the transition states for substitution at different positions can predict the regioselectivity of such reactions.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), one can predict sites susceptible to nucleophilic or electrophilic attack. The calculated electrostatic potential map can also highlight electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions.

For example, in a potential N-alkylation reaction of the pyridin-2(1H)-one tautomer, computational modeling could compare the activation barriers for reaction at the nitrogen versus the oxygen atom, thus predicting the selectivity of the reaction. These predictions are invaluable for designing synthetic routes and understanding reaction outcomes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com

For this compound, MD simulations can explore its conformational flexibility, particularly the rotation around the C5-O and O-CH2 bonds of the methoxymethoxy group. These simulations can reveal the preferred conformations of this substituent and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding the role of the solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the specific hydrogen bonding interactions between the solute and the solvent. mdpi.com For the tautomeric equilibrium, MD simulations can provide a more realistic picture of how solvent molecules stabilize one tautomer over the other, complementing the findings from continuum solvent models used in DFT calculations. The simulations can also provide information on the local solvent structure around the different functional groups of the molecule.

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering profound insights into the molecular structure and electronic properties of compounds such as this compound. These theoretical calculations, when validated against experimental data, provide a powerful tool for structural elucidation and the interpretation of complex spectra. The synergy between computational and experimental spectroscopy is crucial for confirming molecular structures and understanding their physicochemical behavior.

Computational approaches, primarily density functional theory (DFT), have become instrumental in predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic transitions (UV-Vis spectra). researchgate.netnih.gov The accuracy of these predictions is highly dependent on the chosen theoretical model, which includes the functional and the basis set. For pyridine derivatives, hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), have demonstrated reliability in reproducing experimental observations. researchgate.net

The process begins with the optimization of the molecular geometry of this compound to find its most stable conformation (lowest energy state). Following this, the spectroscopic properties are calculated. For instance, NMR chemical shifts are often computed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Vibrational frequencies are determined from the second derivatives of the energy with respect to atomic displacements. It is a common practice to scale the calculated vibrational frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical models. nih.gov

Validation of the theoretical predictions is achieved by comparing the calculated spectra with those obtained experimentally. A strong correlation between the predicted and experimental data lends confidence to the assigned structure and the computational model employed. Discrepancies, on the other hand, can guide further investigation into molecular conformation, intermolecular interactions, or the presence of impurities. This iterative process of prediction and validation enhances the reliability of both theoretical and experimental findings. matextract.pub

Detailed Research Findings: A Comparative Analysis

While specific research focusing on the comprehensive spectroscopic prediction and experimental validation for this compound is not extensively documented in publicly available literature, the established methodologies for similar pyridine derivatives provide a clear framework for such an investigation. The following tables illustrate the expected format and nature of the data from such a comparative study.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

This table would compare the computationally predicted NMR chemical shifts for each unique proton and carbon atom in this compound with the values obtained from experimental ¹H and ¹³C NMR spectroscopy. The close agreement between these values is a key indicator of a correct structural assignment.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2-OH | Data not available | Data not available | - | - |

| C3-H | Data not available | Data not available | Data not available | Data not available |

| C4-H | Data not available | Data not available | Data not available | Data not available |

| C6-H | Data not available | Data not available | Data not available | Data not available |

| O-CH₂-O | Data not available | Data not available | Data not available | Data not available |

| O-CH₃ | Data not available | Data not available | Data not available | Data not available |

| C2 | - | - | Data not available | Data not available |

| C3 | - | - | Data not available | Data not available |

| C4 | - | - | Data not available | Data not available |

| C5 | - | - | Data not available | Data not available |

| C6 | - | - | Data not available | Data not available |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

This table would present a comparison of the key calculated (often scaled) and experimentally observed vibrational frequencies from IR and Raman spectroscopy. The assignment of these vibrational modes to specific molecular motions (e.g., C-H stretch, C=C bend) is a critical part of the analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | Data not available | Data not available | O-H stretch |

| ν(C-H) aromatic | Data not available | Data not available | Aromatic C-H stretch |

| ν(C-H) aliphatic | Data not available | Data not available | Aliphatic C-H stretch |

| ν(C=C), ν(C=N) | Data not available | Data not available | Pyridine ring stretches |

| δ(C-H) | Data not available | Data not available | C-H bending |

| ν(C-O) | Data not available | Data not available | C-O stretch |

The meticulous comparison of such predicted and experimental data is fundamental to the structural verification of synthesized compounds and provides a deeper understanding of their electronic structure and vibrational properties.

Applications As a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis

Precursor for Advanced Pyridine-Based Scaffolds

The inherent functionality of 5-(Methoxymethoxy)pyridin-2-ol makes it an excellent starting material for the elaboration into more complex pyridine-based scaffolds. The presence of the hydroxyl and MOM-protected hydroxyl groups allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of fused ring systems.

The pyridine (B92270) nucleus is a key component in a vast number of therapeutic agents due to its ability to enhance solubility and bioavailability. enpress-publisher.comnih.gov The adaptability of pyridine derivatives as starting materials for structural modifications is a significant advantage in the search for new drugs. enpress-publisher.comnih.gov The 2-pyridone moiety can undergo N-alkylation, N-arylation, and various coupling reactions, while the 5-methoxymethoxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized. This dual functionality allows for a programmed, stepwise synthesis of highly substituted pyridines.

For instance, the hydroxyl group can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups at the 2-position. Subsequent deprotection of the MOM group at the 5-position provides a handle for further diversification, leading to the generation of a library of polysubstituted pyridine derivatives from a single, versatile precursor.

Table 1: Potential Transformations of this compound for Scaffold Diversification

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Tf2O, pyridine; 2. ArB(OH)2, Pd(PPh3)4, Na2CO3 | 2-Aryl-5-(methoxymethoxy)pyridine |

| This compound | 1. NaH; 2. R-X | 1-Alkyl-5-(methoxymethoxy)pyridin-2(1H)-one |

| 2-Aryl-5-(methoxymethoxy)pyridine | HCl, MeOH | 6-Arylpyridin-3-ol |

Role in Multi-Component Reactions for Diverse Heterocyclic Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. ajol.info These reactions are highly atom-economical and offer a rapid route to molecular diversity. acsgcipr.org While specific examples involving this compound in MCRs are not extensively documented, its structural features suggest significant potential for its use in the development of novel MCRs for the synthesis of diverse heterocyclic libraries.

The 2-pyridone tautomer of this compound contains both an active methylene (B1212753) group and a nucleophilic nitrogen, which are common reactive partners in various MCRs. For example, it could potentially participate in Hantzsch-type pyridine synthesis or other condensation reactions to form fused heterocyclic systems. acsgcipr.org The electron-donating nature of the 5-methoxymethoxy group can also influence the reactivity of the pyridine ring, potentially leading to novel reaction pathways.

The development of new MCRs utilizing this compound could provide efficient access to libraries of novel compounds with potential biological activity. The ability to generate molecular complexity in a single step makes this an attractive strategy for drug discovery programs. rsc.org

Strategies for Stereoselective Synthesis Utilizing this compound Derivatives

The introduction of stereocenters in a controlled manner is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. While this compound itself is achiral, its derivatives can be employed in stereoselective transformations to generate enantiomerically enriched products.

One strategy involves the use of chiral catalysts in reactions involving derivatives of this compound. For example, asymmetric hydrogenation of a double bond introduced into a side chain attached to the pyridine ring could establish a new stereocenter. Similarly, chiral ligands can be used in transition metal-catalyzed cross-coupling reactions to achieve enantioselective bond formation.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a derivative of this compound to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. This strategy has been widely used in the synthesis of complex natural products and pharmaceuticals.

Future Directions for Chemical Transformations and Synthetic Utility

The synthetic utility of this compound is far from fully explored, and several future directions can be envisioned for its application in chemical transformations. The development of novel catalytic systems that can selectively functionalize the C-H bonds of the pyridine ring would provide a more direct and efficient route to substituted derivatives. nih.gov

Furthermore, the integration of automated synthesis platforms and machine learning algorithms could accelerate the discovery of new reactions and optimal conditions for transformations involving this compound. beilstein-journals.org High-throughput experimentation can be used to rapidly screen a wide range of reaction parameters, while machine learning can identify patterns and predict reaction outcomes, leading to more efficient and sustainable synthetic processes. beilstein-journals.org

The exploration of photochemical and electrochemical transformations of this compound derivatives could also open up new avenues for synthetic innovation. These methods often provide unique reactivity and selectivity compared to traditional thermal reactions. As the demand for complex and diverse molecular architectures continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the future of organic synthesis.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Methodological Advancements

The primary academic contribution surrounding compounds like 5-(Methoxymethoxy)pyridin-2-ol lies in the development and application of protecting group strategies for hydroxypyridines. The methoxymethyl (MOM) group is widely utilized for the protection of alcohols and phenols due to its stability under a range of conditions, particularly basic and weakly acidic environments. nih.gov

Methodological advancements have focused on efficient and selective methods for both the introduction and removal of the MOM group. The protection of the hydroxyl group in a pyridinol is typically achieved by reacting the corresponding pyridin-2-one tautomer with a MOM halide, such as methoxymethyl chloride (MOMCl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This process converts the hydroxyl group into a MOM ether, rendering it unreactive towards many reagents.

Identification of Remaining Challenges in Chemical Synthesis and Reactivity

Despite the utility of MOM protection, several challenges persist in the synthesis and manipulation of this compound and related derivatives. One of the primary hurdles is the regioselective functionalization of the pyridine (B92270) ring itself. The inherent electronic properties of the pyridine nucleus make it susceptible to nucleophilic attack at the 2- and 4-positions, while electrophilic substitution is generally difficult and often requires harsh conditions. nih.gov The presence of the MOM ether at the 5-position can influence the reactivity and regioselectivity of subsequent reactions, a factor that requires careful consideration in synthetic planning.

Another significant challenge lies in the potential for side reactions during both the protection and deprotection steps. The reagents used for introducing the MOM group, such as MOMCl, are known to be potent alkylating agents and require careful handling. total-synthesis.com During deprotection, strongly acidic conditions can lead to the degradation of other functional groups or even the pyridine ring itself. Finding a balance between effective deprotection and the preservation of molecular integrity remains a key focus of research.

Emerging Research Avenues for MOM-Protected Pyridinol Derivatives in Advanced Organic Chemistry

The versatility of MOM-protected pyridinol derivatives, including this compound, opens up several promising avenues for future research in advanced organic chemistry. One key area is their application as building blocks in the synthesis of complex natural products and medicinally relevant molecules. The pyridine scaffold is a common motif in a wide range of biologically active compounds, and the ability to selectively functionalize it using protecting group strategies is invaluable. nih.gov

Emerging research is also focused on the use of these derivatives in the development of novel catalysts and ligands for transition metal-catalyzed reactions. The nitrogen atom of the pyridine ring can coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. MOM-protected pyridinols provide a platform for the synthesis of a diverse library of ligands with potential applications in asymmetric catalysis and materials science.

Furthermore, the exploration of novel C-H functionalization reactions on the MOM-protected pyridine ring is a rapidly developing field. researchgate.net Direct C-H activation and functionalization offer a more atom-economical and environmentally friendly approach to the synthesis of substituted pyridines compared to traditional cross-coupling methods. The development of catalytic systems that can selectively activate and functionalize specific C-H bonds in the presence of the MOM ether would represent a significant advancement in the field.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.